

# An In-depth Technical Guide to 5,6-Dibromopicolinic Acid

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## Compound of Interest

Compound Name: 5,6-Dibromopicolinic acid

Cat. No.: B581003

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This technical guide provides a comprehensive overview of **5,6-Dibromopicolinic acid**, a halogenated pyridine carboxylic acid of interest in medicinal chemistry and materials science. Due to the limited availability of experimental data for this specific compound, this document presents a combination of known information, including its Chemical Abstracts Service (CAS) number, and a proposed synthetic pathway with predicted physicochemical and spectroscopic properties based on analogous compounds.

## Core Data Presentation

CAS Number: 1206679-66-4

Molecular Formula: C<sub>6</sub>H<sub>3</sub>Br<sub>2</sub>NO<sub>2</sub>

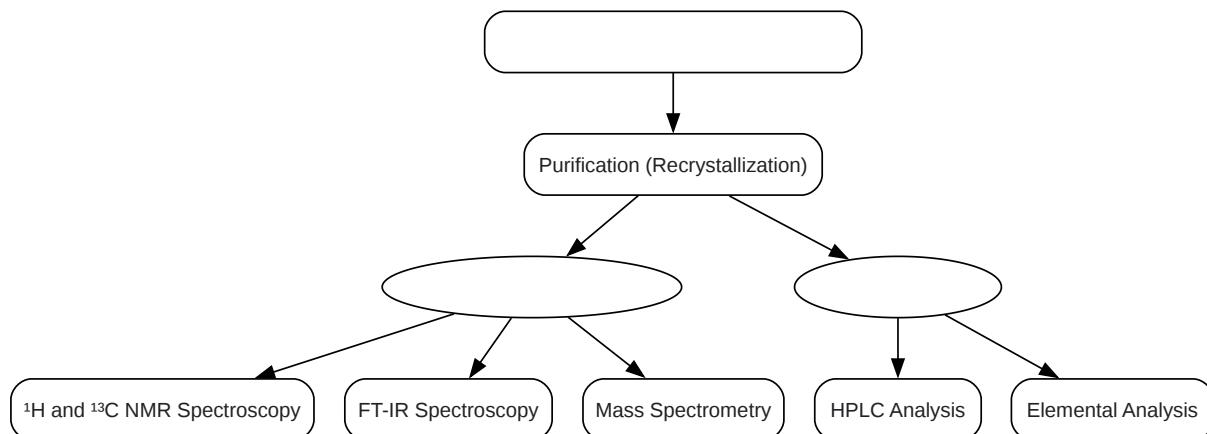
Molecular Weight: 280.90 g/mol

The following table summarizes the predicted and known physicochemical properties of **5,6-Dibromopicolinic acid**, with comparative data from structurally related compounds.

Property	5,6-Dibromopicolinic Acid (Predicted)	5-Bromopicolinic Acid (Observed)	2,6-Dibromopyridine (Observed)
Melting Point (°C)	180-190	177-178[1]	117-120[2][3]
Boiling Point (°C)	> 300	319.5 ± 27.0	249[2][3]
Density (g/cm³)	~2.0	1.813 ± 0.06	~2.1[2]
Appearance	White to off-white crystalline solid	White to off-white powder	White to off-white crystalline powder[2][3]
Solubility	Sparingly soluble in water, soluble in polar organic solvents (e.g., DMSO, DMF, methanol)	Soluble in methanol[4]	Insoluble in water; Soluble in hot methanol, ethanol, dioxane, chloroform[2]
pKa	~2.5 - 3.5	3.41 ± 0.10	Not Applicable

## Proposed Synthetic Pathway and Experimental Protocol

As **5,6-Dibromopicolinic acid** is not readily commercially available, a plausible two-step synthetic route is proposed, commencing from 2-methylpyridine. This pathway involves the direct bromination of the pyridine ring, followed by the oxidation of the methyl group to a carboxylic acid.



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## References

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